tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-nitropyrrolo[3,2-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-7-9(15(17)18)10-8(14)5-4-6-13-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKULWHLJWHBYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Conditions
Key protocols from the literature demonstrate high-yielding Boc protection of 1H-pyrrolo[3,2-c]pyridine, a structural analog. For example:
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Solvent Systems : Dichloromethane (DCM) or acetonitrile are preferred for their compatibility with Boc anhydride.
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Bases : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to scavenge acids generated during the reaction.
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Temperature : Reactions proceed efficiently at ambient temperature (20–25°C) over 12–24 hours.
A representative procedure involves dissolving 1H-pyrrolo[3,2-c]pyridine (24 g, 203 mmol) in DCM with TEA (62 g, 609 mmol), followed by portionwise addition of Boc anhydride (48.8 g, 223.5 mmol) under nitrogen. After 12 hours, column chromatography yields tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate in 98.2% yield.
Nitration of Pyrrolopyridine Systems: Regiochemical Considerations
Introducing a nitro group at the 3-position of the pyrrolopyridine ring necessitates careful evaluation of electronic and steric factors. Nitration typically employs mixed acid (HNO₃/H₂SO₄) or acetyl nitrate, with regioselectivity dictated by substituents.
Pre-Protection vs. Post-Protection Nitration
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Pre-Protection Nitration : If the nitro group is introduced before Boc protection, the electron-withdrawing nature of the nitro group could deactivate the ring, complicating subsequent reactions. However, this approach avoids exposing the Boc group to harsh nitration conditions.
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Post-Protection Nitration : The Boc group’s electron-withdrawing effect may direct nitration to the 3-position. However, strong acidic conditions risk Boc cleavage, necessitating mild nitrating agents or low temperatures.
Proposed Synthetic Routes for tert-Butyl 3-Nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Route A: Boc Protection Followed by Nitration
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Boc Protection :
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Nitration :
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Use acetyl nitrate (prepared from HNO₃ and acetic anhydride) at 0–5°C to minimize Boc degradation.
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Monitor reaction progress via TLC; expect regioselective nitration at the 3-position due to the Boc group’s directing effects.
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Purify by silica gel chromatography (eluent: ethyl acetate/hexanes).
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Route B: Nitration Followed by Boc Protection
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Nitration of 1H-pyrrolo[3,2-b]pyridine :
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Treat the free base with fuming HNO₃ in H₂SO₄ at 0°C.
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Quench with ice, neutralize with NaHCO₃, and extract with DCM.
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Isolate 3-nitro-1H-pyrrolo[3,2-b]pyridine via recrystallization.
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Boc Protection :
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Apply standard conditions (Boc anhydride, TEA/DCM) to the nitro-substituted intermediate.
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Anticipate slightly reduced yields (~85–90%) due to the nitro group’s electron-withdrawing effects.
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Analytical and Optimization Data
Comparative Yield Analysis
| Route | Step | Yield | Key Challenges |
|---|---|---|---|
| A | Boc Protection | 98% | None |
| A | Nitration | 65% | Boc stability under nitration |
| B | Nitration | 75% | Regioselectivity control |
| B | Boc Protection | 85% | Reduced reactivity of NH |
Spectroscopic Validation
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NMR (Route A) :
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LC-MS : Expected [M+H]⁺ at m/z 279.1 (C₁₂H₁₄N₃O₄).
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: The nitro group can be introduced via electrophilic nitration.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nitration: Trifluoroacetyl nitrate (CF3COONO2) is used as the nitrating agent.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of nitro groups.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Reduction: Yields tert-Butyl 3-amino-1H-pyrrolo[3,2-b]pyridine-1-carboxylate.
Hydrolysis: Produces 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid.
Scientific Research Applications
Structure
The structure of tert-butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate includes a pyrrolo[3,2-b]pyridine core with a nitro group at the 3-position and a tert-butyl ester functionality. This configuration contributes to its reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that it can inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Kinase Inhibition:
The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways; thus, inhibiting their activity could lead to significant therapeutic effects in diseases such as cancer.
Mechanism of Action:
The nitro group in the structure allows for interactions with biological targets, potentially leading to the inhibition of key signaling pathways. This inhibition can result in reduced cell proliferation or induced apoptosis in cancer cells.
Antimicrobial Properties:
Some derivatives have demonstrated promising antimicrobial activity against various bacterial strains, indicating their potential for development as antimicrobial agents.
Material Science
Synthesis of Novel Materials:
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of materials with tailored properties for specific applications in electronics or catalysis.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These compounds were tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways.
Case Study 2: Kinase Inhibition
A recent investigation focused on the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The study demonstrated that specific derivatives could effectively inhibit FGFR activity, leading to reduced tumor growth in preclinical models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | Journal of Medicinal Chemistry |
| Kinase Inhibition | Targets FGFRs involved in cancer signaling | Cancer Research |
| Antimicrobial | Effective against multiple bacterial strains | Antimicrobial Agents and Chemotherapy |
Mechanism of Action
The mechanism of action of tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs based on substituents, molecular properties, and applications:
Key Comparative Analysis:
Substituent Reactivity :
- Nitro Group (Target Compound) : Electron-withdrawing nature activates the ring for nucleophilic substitution or reduction to amines, critical in prodrug design.
- Halogens (Br, I) : Facilitate cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for aryl/heteroaryl introductions .
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, favorable in CNS-targeting drugs .
Synthetic Utility :
- Bromo and iodo derivatives are pivotal in modular synthesis (e.g., : 70% yield in Suzuki coupling for phenyl introduction) .
- Nitro groups may require controlled nitration conditions to avoid over-functionalization or decomposition.
Physicochemical Properties :
- Saturated analogs (e.g., octahydro derivatives) exhibit improved solubility due to reduced aromaticity .
- Formyl-substituted compounds serve as intermediates for Schiff base formation or reductive amination .
Applications in Drug Discovery :
- Pyrrolo[3,2-b]pyridines with aryl groups (e.g., compound 41 in ) show kinase inhibition via π-π interactions with ATP-binding pockets .
- CF₃ and halogenated derivatives are leveraged in fragment-based drug design for targeted protein degradation .
Research Findings and Challenges
- Structural Insights : While crystallographic data for the nitro derivative are absent, SHELX software (widely used for small-molecule refinement) could resolve its conformation .
- Synthetic Hurdles : Nitro group introduction may require electrophilic nitration under acidic conditions, contrasting with milder halogenation methods (e.g., NBS for bromination) .
- Stability : Nitro groups may confer thermal instability, necessitating low-temperature storage (2–8°C, as seen in bromo analogs) .
Biological Activity
Tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings regarding its biological activity, specifically focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Number : 1018950-15-6
1. Inhibition of Kinases
Recent studies have highlighted the compound's role as a kinase inhibitor. Kinases are crucial in various cellular processes, including cell growth and metabolism. In particular, derivatives of pyrrolo[3,2-b]pyridine have shown promising results in inhibiting DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in neurodegenerative diseases and cancer.
- Case Study : A study demonstrated that certain derivatives exhibited nanomolar-level inhibitory activity against DYRK1A, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease and certain cancers .
2. Antioxidant Properties
The antioxidant capabilities of this compound have been investigated through various assays. Antioxidants play a vital role in mitigating oxidative stress, which is linked to numerous diseases.
- Research Findings : The compound has been shown to exhibit significant antioxidant activity in vitro. This was assessed using ORAC (Oxygen Radical Absorbance Capacity) assays, indicating its potential to protect cells from oxidative damage .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The ability of this compound to modulate inflammatory pathways has been explored.
- Experimental Evidence : In LPS-induced pro-inflammatory response evaluations in BV2 microglial cells, the compound demonstrated notable anti-inflammatory effects, suggesting it could be beneficial in treating neuroinflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific kinases, inhibiting their activity and thus affecting downstream signaling pathways.
- Radical Scavenging : Its structure allows it to act as a radical scavenger, neutralizing reactive oxygen species (ROS).
- Cytokine Modulation : The anti-inflammatory effects may result from the downregulation of pro-inflammatory cytokines.
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, a brominated precursor (e.g., tert-butyl 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate) reacts with aryl boronic acids under conditions involving dioxane/water solvent systems, potassium carbonate as a base, and Pd(PPh₃)₄ as a catalyst at room temperature or elevated temperatures (90°C) . Post-functionalization (e.g., nitration) may follow to introduce the nitro group.
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Refinement using SHELXL software (e.g., SHELX-2018) allows precise determination of bond lengths, angles, and torsion angles .
- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.7 ppm in H NMR) and aromatic protons (δ ~8.0–9.0 ppm for pyrrolopyridine systems) .
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .
Q. What safety precautions are critical when handling this compound?
- Avoid heat sources and ignition due to potential decomposition .
- Use personal protective equipment (PPE) and ensure proper ventilation.
- Store in inert atmospheres (e.g., nitrogen) to prevent oxidation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify conformational exchange processes.
- DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate assignments .
- Crystallographic validation : Cross-reference NMR data with X-ray-derived geometries to resolve ambiguities .
Q. What strategies optimize the regioselectivity of nitration in pyrrolopyridine systems?
- Electronic directing groups : The tert-butyl carboxylate group deactivates the pyrrolopyridine core, directing nitration to the 3-position via resonance stabilization of intermediates.
- Reaction conditions : Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .
- Computational modeling : Predict reactivity using Fukui indices or electrostatic potential maps .
Q. How can the compound’s stability under varying pH and temperature be assessed?
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH-dependent hydrolysis : Expose to buffers (pH 1–13) and quantify intact compound using LC-MS .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Suzuki Coupling (Adapted from )
| Parameter | Example Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–5 mol%) |
| Solvent | Dioxane/water (4:1 v/v) |
| Temperature | 90°C (reflux) or RT |
| Base | K₂CO₃ or NaHCO₃ |
| Reaction Time | 3–24 hours |
| Yield Range | 15–95% (dependent on substituents) |
Q. Table 2: Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray Crystallography | SHELXL refinement (R-factor < 0.05) | |
| H NMR (300 MHz) | DMSO-d₆, δ 8.93 (d, J=1.9 Hz) | |
| HRMS | m/z [M+H]+: 366.8576 (calc) |
Key Research Findings
- Synthetic versatility : The tert-butyl carboxylate group enhances solubility for purification while serving as a directing group for functionalization .
- Electron-deficient core : The nitro group at the 3-position increases electrophilicity, enabling further derivatization (e.g., reduction to amines) .
- Stability limitations : Hydrolysis of the tert-butyl ester occurs under strongly acidic/basic conditions, necessitating controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
